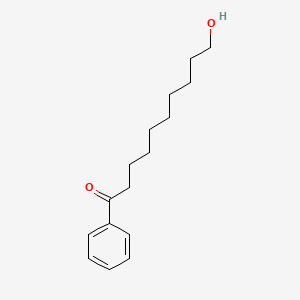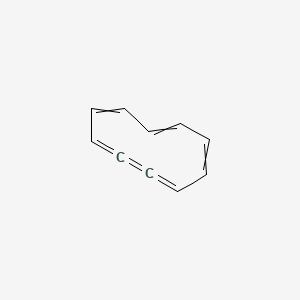![molecular formula C22H34O6 B14252535 8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid CAS No. 397250-31-6](/img/structure/B14252535.png)
8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid is an organic compound with the molecular formula C22H34O6 It is characterized by the presence of a phenylenebis(oxy) group flanked by two octanoic acid chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid typically involves the reaction of 1,4-dihydroxybenzene with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired diacid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary or secondary alcohols.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylenebis(oxy) group can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of target proteins and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[1,4-Phenylenebis(oxy)]diacetic acid: Similar structure but with shorter acetic acid chains.
5,5’-[1,4-Phenylenebis(methyleneoxy)]diisophthalic acid: Contains isophthalic acid groups instead of octanoic acid chains.
Uniqueness
8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid is unique due to its longer octanoic acid chains, which can impart different physical and chemical properties compared to its shorter-chain analogs
Propiedades
Número CAS |
397250-31-6 |
|---|---|
Fórmula molecular |
C22H34O6 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
8-[4-(7-carboxyheptoxy)phenoxy]octanoic acid |
InChI |
InChI=1S/C22H34O6/c23-21(24)11-7-3-1-5-9-17-27-19-13-15-20(16-14-19)28-18-10-6-2-4-8-12-22(25)26/h13-16H,1-12,17-18H2,(H,23,24)(H,25,26) |
Clave InChI |
SPVVFPIUUXQLHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCCCCCC(=O)O)OCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


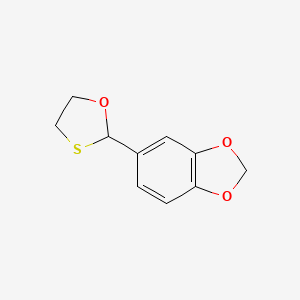
![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)



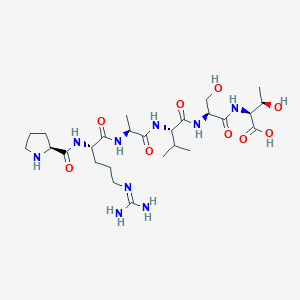

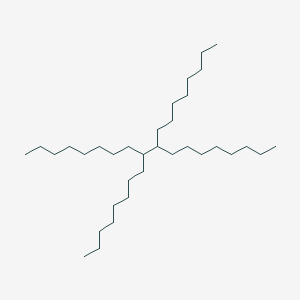
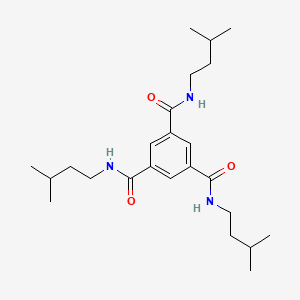
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)

